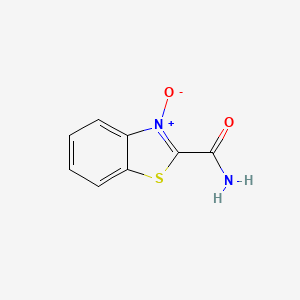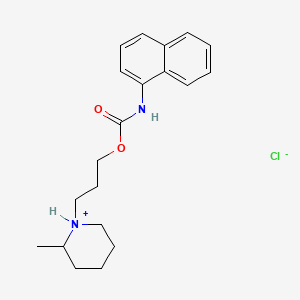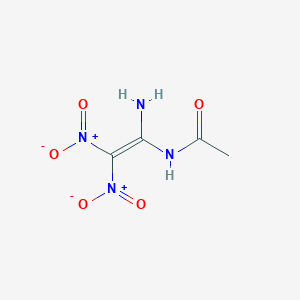
Acetamide,N-(1-amino-2,2-dinitrovinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(1-amino-2,2-dinitrovinyl)-: is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a 1-amino-2,2-dinitrovinyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1-amino-2,2-dinitrovinyl)- typically involves the reaction of acetamide with 1-amino-2,2-dinitroethylene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions:
Oxidation: Acetamide, N-(1-amino-2,2-dinitrovinyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: Substitution reactions involving Acetamide, N-(1-amino-2,2-dinitrovinyl)- can result in the replacement of functional groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
科学研究应用
Chemistry: Acetamide, N-(1-amino-2,2-dinitrovinyl)- is used in the synthesis of other complex organic compounds. It serves as a building block for the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
作用机制
The mechanism of action of Acetamide, N-(1-amino-2,2-dinitrovinyl)- involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The pathways involved in its mechanism of action may include signal transduction and metabolic processes.
相似化合物的比较
1,1-Diamino-2,2-dinitroethylene (FOX-7): Similar in structure but with different functional groups.
1,5-Bis(1-amino-2,2-dinitrovinyl)carbonohydrazide: Another compound with a similar dinitrovinyl group.
Uniqueness: Acetamide, N-(1-amino-2,2-dinitrovinyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
属性
分子式 |
C4H6N4O5 |
|---|---|
分子量 |
190.11 g/mol |
IUPAC 名称 |
N-(1-amino-2,2-dinitroethenyl)acetamide |
InChI |
InChI=1S/C4H6N4O5/c1-2(9)6-3(5)4(7(10)11)8(12)13/h5H2,1H3,(H,6,9) |
InChI 键 |
YDYYCCXCEKJCHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(=C([N+](=O)[O-])[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
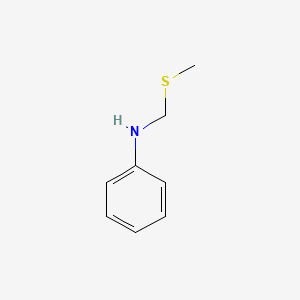
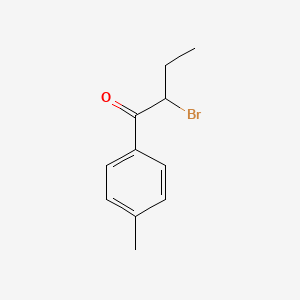
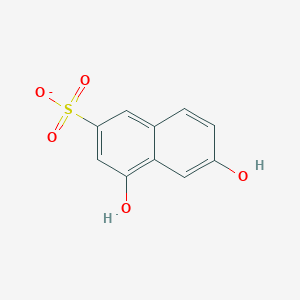
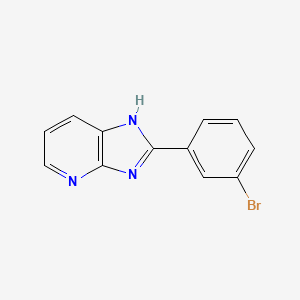
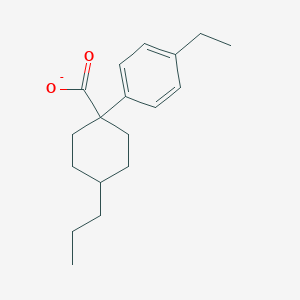
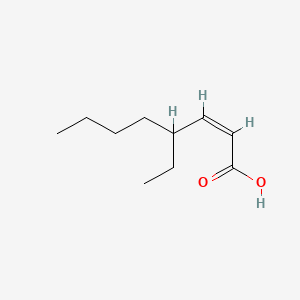
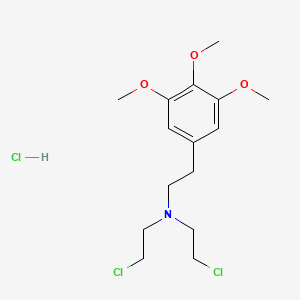
![bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate](/img/structure/B13783015.png)
